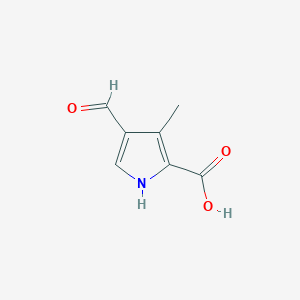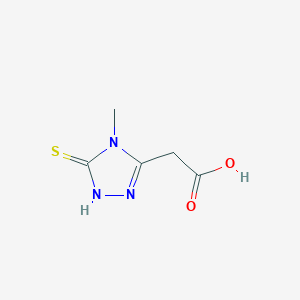
2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid typically involves the cyclization of acyl thiosemicarbazide derivatives in the presence of alkaline and acidic media . One common method includes the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl (4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate, which is then hydrolyzed to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted triazole derivatives.
Scientific Research Applications
2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid involves its interaction with various molecular targets and pathways. The sulfur atom in the triazole ring can form strong interactions with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interfere with the synthesis of nucleic acids and proteins, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-methyl-4H-1,2,4-triazole-3-thiol: Shares the triazole ring and sulfur atom but lacks the acetic acid group.
2-(4-methylsulfonylphenyl)indole: Contains a similar sulfur-containing functional group but has a different core structure.
2-{[5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Another sulfur-containing triazole derivative with different substituents.
Uniqueness
The uniqueness of 2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid lies in its combination of a triazole ring, sulfur atom, and acetic acid group, which confer a unique set of chemical reactivities and biological activities. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C5H7N3O2S |
|---|---|
Molecular Weight |
173.20 g/mol |
IUPAC Name |
2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetic acid |
InChI |
InChI=1S/C5H7N3O2S/c1-8-3(2-4(9)10)6-7-5(8)11/h2H2,1H3,(H,7,11)(H,9,10) |
InChI Key |
KJNSQKVKYMSAJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


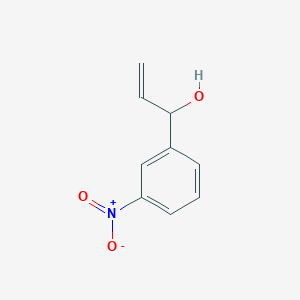

![7-Azaspiro[3.5]nonan-9-ol](/img/structure/B13613644.png)
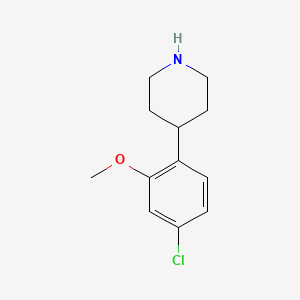
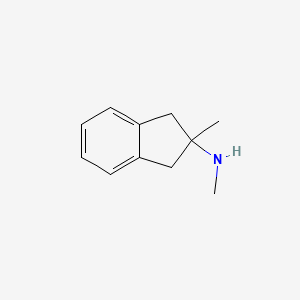

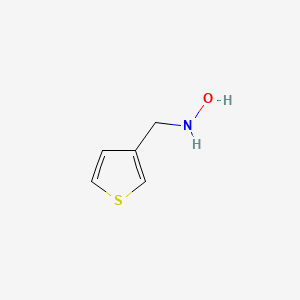
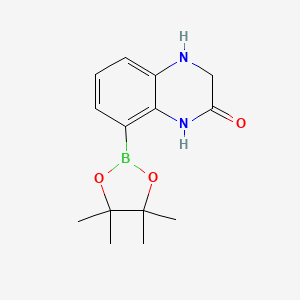

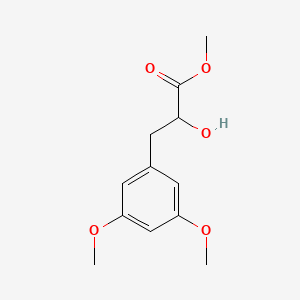
![2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B13613689.png)
